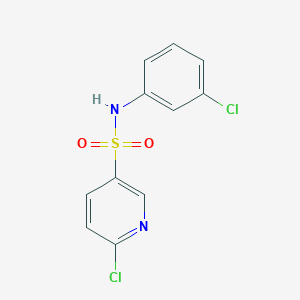![molecular formula C13H8Cl2N4O4 B2503475 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 946362-42-1](/img/structure/B2503475.png)
2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Herbicides: Similar to other phenoxyacetic acid derivatives, it may exhibit herbicidal activity by mimicking plant hormones and disrupting growth processes.
Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making the compound a candidate for developing new antimicrobial agents.
Medicine:
Drug Development: The compound’s unique structure allows for exploration in drug discovery, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid using chlorine gas or other chlorinating agents under controlled conditions.
Synthesis of 1,2-oxazole: This involves the cyclization of appropriate precursors such as nitriles or amides in the presence of catalysts like phosphorus pentachloride (PCl5).
Formation of 1,3,4-oxadiazole: This can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the synthesized 1,2-oxazole and 1,3,4-oxadiazole intermediates using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxazole moieties, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The phenoxyacetic acid moiety can mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The oxadiazole ring may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the oxazole and oxadiazole rings.
Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure but different functional groups.
Dichlorprop: Another herbicide with a similar phenoxyacetic acid backbone but different substituents.
Uniqueness:
- The presence of both oxazole and oxadiazole rings in 2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide provides unique chemical properties and potential applications that are not observed in simpler phenoxyacetic acid derivatives. This combination of functional groups allows for a broader range of chemical reactions and biological activities, making it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O4/c14-7-1-2-9(8(15)5-7)21-6-11(20)17-13-19-18-12(22-13)10-3-4-16-23-10/h1-5H,6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQYFJUYXBRZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2503392.png)
![2-(benzylsulfanyl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2503394.png)


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)




![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2503406.png)


![2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2503413.png)
